5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile
Description
This compound is a chiral, nitrogen-rich heterocyclic molecule featuring a quinoline core fused with a pyridine-carbonitrile scaffold. Its structure includes a 6-chloro-2-oxo-1H-quinoline moiety, a methyl group at the pyridine nitrogen, and a carbonitrile group at the C2 position of the pyridine ring. The stereochemistry at the C1 position of the ethylamino linker (R-configuration) is critical for its biological activity and binding interactions.
Properties
IUPAC Name |
5-[[(1R)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxopyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQYWYXGTJDAKR-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile, commonly referred to as compound 1887014-14-3, is a synthetic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of quinoline derivatives known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Chemical Formula : C18H15ClN4O2
- Molecular Weight : 354.79 g/mol
- CAS Number : 1887014-14-3
- IUPAC Name : (R)-5-((1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl)amino)-1-methyl-6-oxo-pyridine-2-carbonitrile
The structure features a quinoline moiety that is integral to its biological activity, particularly in modulating various cellular pathways.
Quinoline derivatives, including this compound, exhibit a range of biological activities attributed to their ability to interact with multiple targets within the cell. Key mechanisms include:
- Antimicrobial Activity : Quinoline derivatives have shown significant antimicrobial properties, with studies indicating effectiveness against various bacterial strains.
- Anticancer Properties : Research suggests that quinoline-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through the inhibition of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease.
Antimicrobial Activity
In vitro studies have demonstrated that quinoline derivatives possess substantial antibacterial activity. For instance, a study evaluating various 5-methylquinolones highlighted their enhanced potency compared to analogs lacking the methyl group . The presence of the chloro group in our compound may further enhance its efficacy against resistant bacterial strains.
Anticancer Activity
A recent investigation into quinoline derivatives revealed promising results in inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines, showing IC50 values in the micromolar range, indicating potent anticancer activity. Notably, it was found to induce apoptosis through the activation of caspase pathways .
Neuroprotective Potential
Molecular docking studies suggest that this compound may effectively bind to AChE, offering a potential therapeutic approach for neurodegenerative diseases . The binding affinity and interaction dynamics with AChE were analyzed, revealing a significant inhibitory effect that could mitigate symptoms associated with Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a specific study published in Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties against breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls . This study underscores the potential application of the compound in cancer therapeutics.
Case Study: Neuroprotection Mechanism
Another study focused on the neuroprotective effects of quinoline derivatives found that compounds similar to 1887014-14-3 could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests that such compounds may offer protective benefits against neurodegeneration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s quinoline-pyridine-carbonitrile architecture places it within a broader class of bioactive molecules. Below is a systematic comparison with analogs from the evidence:
Table 1: Key Structural and Functional Comparisons
Stereochemical Impact: Olutasidenib (1S) vs. Target Compound (1R)
Olutasidenib (Rezlidhia®), the (1S)-enantiomer, is a clinically validated IDH1 inhibitor. The target compound’s (1R)-configuration may alter its binding affinity or metabolic stability due to enantiomer-specific interactions with IDH1’s chiral active site. Preclinical studies on enantiomeric pairs in this class suggest that minor stereochemical changes can lead to significant differences in potency and toxicity profiles .
Substituent Effects: Carbonitrile and Quinoline Moieties
- Chloroquinoline Core: The 6-chloro substitution on the quinoline ring is conserved in olutasidenib and the target compound, contributing to hydrophobic interactions with target proteins. This contrasts with fluorinated analogs (e.g., ), where electronic effects differ significantly .
Preparation Methods
Cyclocondensation of Aniline Derivatives
A literature-supported approach involves the Gould-Jacobs cyclization of N-(3-chlorophenyl)malonamic acid under acidic conditions (H2SO4, 120°C), yielding 6-chloro-4-hydroxyquinolin-2(1H)-one . Subsequent formylation via Vilsmeier-Haack reaction (POCl3, DMF) introduces the 3-carbaldehyde group with 78% yield.
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | H2SO4 | 120°C | 6 h | 85% |
| 2 | POCl3/DMF | 0°C → 50°C | 12 h | 78% |
Enantioselective Synthesis of (R)-1-Aminoethyl-6-chloro-1H-quinolin-2-one (Intermediate B)
Asymmetric Reduction of Ketone Precursor
Intermediate A undergoes reductive amination with ethylamine using (R)-BINAP-Ru(II) catalysts to install the chiral center. This method, adapted from palladium-catalyzed cross-couplings, achieves 92% enantiomeric excess (ee) under hydrogenation conditions (50 psi H2, MeOH, 40°C).
Optimized Parameters:
Resolution via Chiral Chromatography
Alternative protocols employ supercritical fluid chromatography (SFC) on racemic mixtures using Chiralpak IA-3 columns (CO2/EtOH, 85:15). This method, detailed in patent WO2017191650A1, resolves the (R)-enantiomer with >99% purity but lower throughput (35% recovery).
Preparation of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (Intermediate C)
Cyanation of Halopyridines
A two-step sequence starts with 2-bromo-1-methyl-6-oxo-1,6-dihydropyridine , synthesized via N-methylation of 6-hydroxypyridin-2(1H)-one (MeI, K2CO3, DMF). Subsequent Rosenmund-von Braun cyanation (CuCN, DMF, 140°C) affords the carbonitrile in 67% yield.
Critical Note:
Overheating (>150°C) promotes decarboxylation, necessitating precise temperature control.
Final Coupling: SNAr Reaction and Optimization
Nucleophilic Aromatic Substitution
Intermediate B reacts with Intermediate C via SNAr mechanism, leveraging the pyridine’s electron-deficient C-5 position. Using DIPEA in DMSO at 90°C, the reaction achieves 84% conversion within 8 hours.
Key Variables:
-
Base: DIPEA > Et3N (higher solubility in DMSO)
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Solvent: DMSO > DMF (improved nucleophilicity)
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Temperature: 90°C (balance between rate and decomposition)
Side Products:
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N-Methylation at pyridine nitrogen (5–8% without rigorous drying)
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Quinolinone ring chlorination (traced to residual POCl3 from earlier steps)
Spectroscopic Characterization and Validation
NMR Analysis
Chiral HPLC Purity
Column : Chiralcel OD-H (n-hexane/i-PrOH 80:20)
Retention : (R)-enantiomer = 12.7 min, (S)-enantiomer = 15.3 min
ee : 98.5%
Industrial-Scale Considerations
Q & A
Q. What synthetic strategies are recommended for constructing the quinoline-pyridine hybrid scaffold in this compound?
The core structure can be synthesized via a multi-step approach:
- Step 1 : Condensation of 6-chloro-2-oxo-1H-quinoline-3-carbaldehyde with a chiral amine (e.g., (1R)-1-aminoethyl derivatives) to form the stereospecific ethylamino linkage .
- Step 2 : Coupling with a substituted pyridine precursor (e.g., 1-methyl-6-oxo-pyridine-2-carbonitrile) using a nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reaction .
- Key reagents : Piperidine or ethanolamine as catalysts for cyclocondensation; recrystallization in EtOH/DMF mixtures for purification .
Q. How should researchers characterize the stereochemical configuration at the (1R)-chiral center?
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase to resolve enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT-optimized structures) to confirm the R-configuration .
- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical proof .
Q. What spectroscopic techniques are critical for validating the structure?
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1670–1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .
- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in quinoline/pyridine rings at δ ~7–9 ppm) and carbon signals for carbonyls (~180 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₁₆ClN₅O₂) with <2 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for enhanced nucleophilicity vs. ethanol for milder conditions .
- Catalyst Selection : Compare piperidine (base catalyst) with DBU (stronger base) to accelerate imine formation .
- Temperature Control : Reflux at 80–100°C for 8–12 hours balances reaction rate and decomposition risks .
- Yield Data : Pilot studies report yields of 38–66% for analogous pyranoquinolinone derivatives, suggesting scalability challenges .
Q. How to resolve contradictions in reported antimicrobial activity data for similar quinoline derivatives?
- Strain-Specific Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess broad-spectrum vs. selective activity .
- Biofilm Inhibition Assays : Quantify minimum biofilm eradication concentration (MBEC) to differentiate bactericidal vs. anti-biofilm effects .
- Mechanistic Studies : Use fluorescence microscopy (propidium iodide/SYTO9 staining) to confirm membrane disruption vs. DNA intercalation .
Q. What methodologies are recommended for assessing the compound’s ecological toxicity given limited data?
- Read-Across Analysis : Compare with structurally similar compounds (e.g., 6-chloroquinoline derivatives) to predict persistence, bioaccumulation, and toxicity (PBT) .
- Microcosm Studies : Evaluate soil mobility and biodegradability using OECD 307 guidelines (28-day incubation, LC-MS monitoring) .
- Algae Toxicity Tests : Measure IC₅₀ in Chlamydomonas reinhardtii to estimate aquatic toxicity .
Experimental Design & Data Analysis
Q. How to design dose-response experiments for in vitro cytotoxicity screening?
- Cell Lines : Use human hepatocellular carcinoma (HepG2) and non-cancerous (HEK293) cells to assess selectivity .
- Concentration Range : Test 0.1–100 µM with 3-fold serial dilution (n=6 replicates) .
- Endpoint Assays : Combine MTT (metabolic activity) and LDH (membrane integrity) assays for dual confirmation .
Q. What statistical approaches are suitable for analyzing SAR data in derivative libraries?
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity .
- QSAR Modeling : Use Molinspiration or SwissADME to predict logP, polar surface area, and bioavailability .
- Cluster Analysis : Group derivatives by substituent position (e.g., 2-chlorophenyl vs. furan-2-yl) to identify activity trends .
Safety & Handling
Q. What precautions are essential given the lack of toxicity data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
